molecular formula C22H20N4O2S B11610381 N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11610381
M. Wt: 404.5 g/mol
InChI Key: YPHDHEKLCYRSCA-UHFFFAOYSA-N
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Description

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the reaction of 2-chloroquinoxaline with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(4-ethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-2-16-12-14-17(15-13-16)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,24)(H,25,26)

InChI Key

YPHDHEKLCYRSCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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